1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[2-(Morpholin-4-Yl)ethyl]urea
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Overview
Description
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[2-(Morpholin-4-Yl)ethyl]urea is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a morpholine moiety, and a urea linkage. It has been studied for its interactions with specific proteins and enzymes, making it a valuable tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[2-(Morpholin-4-Yl)ethyl]urea typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of 4-methylphenylhydrazine with tert-butyl acetoacetate under acidic conditions. The resulting intermediate is then reacted with morpholine and an isocyanate derivative to form the final urea compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems. The use of high-throughput screening and purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[2-(Morpholin-4-Yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted pyrazole or morpholine derivatives .
Scientific Research Applications
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[2-(Morpholin-4-Yl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with proteins and enzymes, particularly in the context of signal transduction pathways.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease processes.
Mechanism of Action
The mechanism of action of 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[2-(Morpholin-4-Yl)ethyl]urea involves its binding to specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to changes in cellular functions. The molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[2-(Piperidin-4-Yl)ethyl]urea: Similar structure but with a piperidine ring instead of morpholine.
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[2-(Pyrrolidin-4-Yl)ethyl]urea: Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness
1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[2-(Morpholin-4-Yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, enhances its solubility and binding affinity to certain molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C21H31N5O2 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea |
InChI |
InChI=1S/C21H31N5O2/c1-16-5-7-17(8-6-16)26-19(15-18(24-26)21(2,3)4)23-20(27)22-9-10-25-11-13-28-14-12-25/h5-8,15H,9-14H2,1-4H3,(H2,22,23,27) |
InChI Key |
WTTXDKWUUKCBRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
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